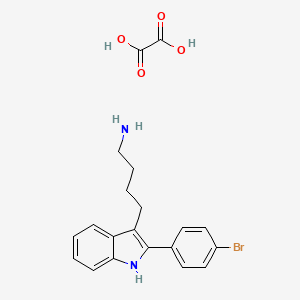
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an indole core, which is further linked to a butan-1-amine moiety. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Attachment of the Butan-1-amine Moiety: The brominated indole is reacted with a butan-1-amine derivative under basic conditions to form the final product.
Formation of the Oxalate Salt: The free base of the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the indole core facilitates its interaction with biological pathways. This compound may modulate signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)butan-1-amine hydrochloride: Similar structure but lacks the indole core.
4-Bromo-1-butene: Contains a bromophenyl group but differs in the amine and indole components.
Uniqueness
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate is unique due to its combination of a bromophenyl group, indole core, and butan-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C20H21BrN2O4 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
4-[2-(4-bromophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19BrN2.C2H2O4/c19-14-10-8-13(9-11-14)18-16(6-3-4-12-20)15-5-1-2-7-17(15)21-18;3-1(4)2(5)6/h1-2,5,7-11,21H,3-4,6,12,20H2;(H,3,4)(H,5,6) |
InChIキー |
WLZYGQUNLSMZLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)CCCCN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


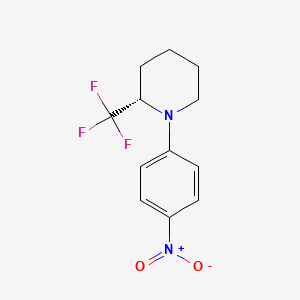
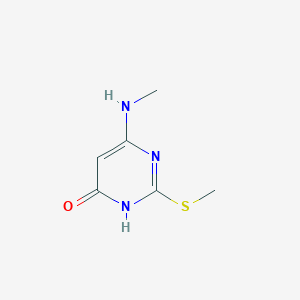
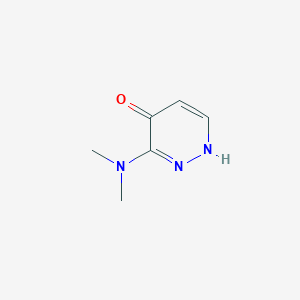
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
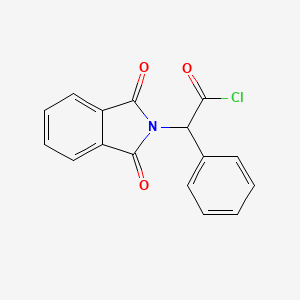
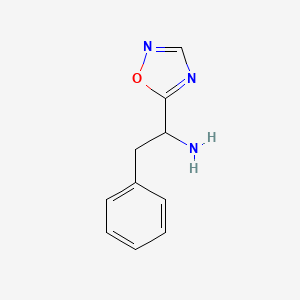
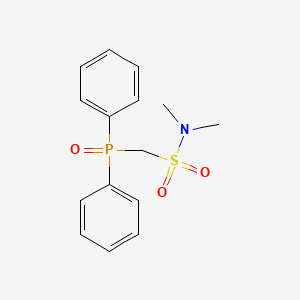
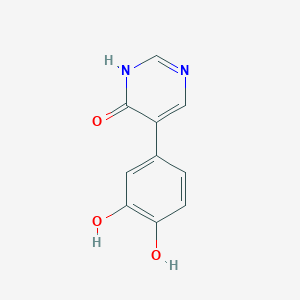
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
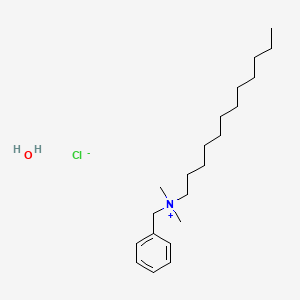
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
